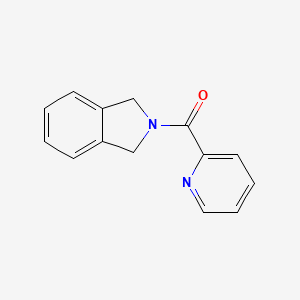
Isoindolin-2-yl(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aromatic ketones, such as Isoindolin-2-yl(pyridin-2-yl)methanone, has gained extensive attention in recent years . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described . This method is promising for the transformation of diarylmethane to aromatic ketones .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H12N2O. The compound is part of the class of organic compounds known as isoindolones .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound involves the oxidation of Csp3-H for the synthesis of aromatic ketones . This reaction is catalyzed by transition metals and uses water as the single oxygen source in the transformation .Applications De Recherche Scientifique
Organocatalytic Synthesis
Isoindolin-2-yl(pyridin-2-yl)methanone derivatives are key in organocatalytic synthesis. A study demonstrated an enantioselective organocatalytic approach for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives using methyleneindolinones. This synthesis is significant due to its high yield, unusual regiochemistry, and excellent stereoselectivities, contributing to medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Synthesis and Structural Analysis
This compound is used in the synthesis and structural analysis of complex heterocyclic compounds. For instance, (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone was synthesized and structurally analyzed, highlighting the diversity of pharmacological activities of cinnoline-containing compounds (Bawa et al., 2010).
Photochemical Substitution Studies
This compound derivatives are involved in the study of photochemical substitution of monoazaaromatic compounds. Research shows that these compounds, when irradiated in methanol, convert to semiquinone radicals, contributing to our understanding of photochemical processes (Castellano et al., 1975).
Antiproliferative Activity
Compounds derived from this compound show potential in antiproliferative activity. A study on novel bioactive heterocycles, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, reveals insights into molecular structures and interactions that could be vital for pharmaceutical applications (Prasad et al., 2018).
Catalytic Synthesis
The molecule plays a role in catalytic synthesis processes. For example, a cobalt-catalyzed cyclization of aliphatic amides and terminal alkynes was discovered to synthesize pyrrolidinones and isoindolinones, showing its versatility in organic synthesis (Zhang et al., 2015).
Construction of Isoindolinones
This compound is integral in constructing isoindolinones, as demonstrated in a RhIII relay catalysis study. This method proves effective for direct synthesis of complex molecules like anxiolytic drugs, showcasing its pharmaceutical relevance (Zhang et al., 2019).
Complex Formation with Metals
The compound is used in the formation of complex structures with metals. A study involving isoindoline complexes of Zn(II) and Cu(II) used the compound to produce unexpected trinuclear Zn(II) complexes, indicating its potential in inorganic chemistry and material science (Anderson et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
1,3-dihydroisoindol-2-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(13-7-3-4-8-15-13)16-9-11-5-1-2-6-12(11)10-16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTUPNGGOPKVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

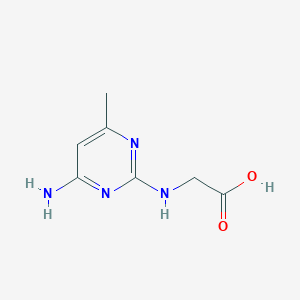
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea](/img/structure/B2443402.png)
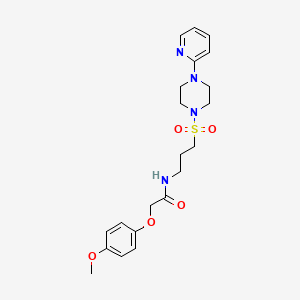
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2443407.png)


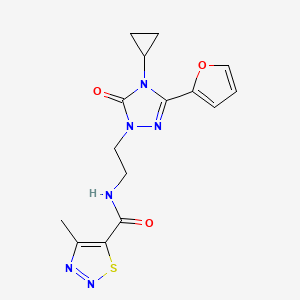
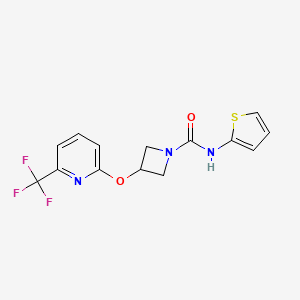
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2443415.png)
![(2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2443416.png)
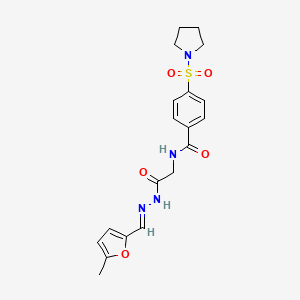
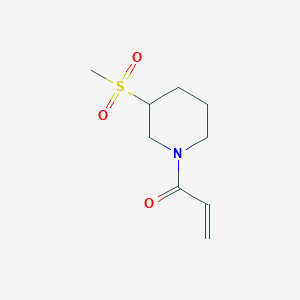
![6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2443419.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one](/img/structure/B2443420.png)